S-Methyl thioacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-methyl ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c1-3(4)5-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATSQCXMYKYFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073264 | |
| Record name | Ethanethioic acid, S-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid | |
| Record name | S-Methyl thioacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | S-Methyl thioacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
95.00 to 96.00 °C. @ 760.00 mm Hg | |
| Record name | S-Methyl thioacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in oil and alcohol | |
| Record name | S-Methyl thioacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.817-0.825 | |
| Record name | S-Methyl thioacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1534-08-3 | |
| Record name | S-Methyl thioacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1534-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl thioacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanethioic acid, S-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-METHYL THIOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF2D4MWX79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Methyl thioacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031189 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Pathways and Mechanistic Investigations of S Methyl Thioacetate
Enzymatic Biosynthesis Pathways
The biological production of S-Methyl thioacetate (B1230152) is predominantly an enzymatic process observed in various microorganisms. This pathway is crucial for the development of characteristic flavors in fermented foods.
Role of Methanethiol (B179389) and Acetyl-CoA as Substrates
The enzymatic synthesis of S-Methyl thioacetate (MTA) fundamentally relies on the availability of two key precursors: methanethiol (MTL) and acetyl-coenzyme A (acetyl-CoA). oup.comresearchgate.net Research has demonstrated that these compounds are efficient and direct precursors for the formation of MTA. oup.com In biological systems, acetyl-CoA serves as the acyl donor, while methanethiol acts as the acyl acceptor in a reaction catalyzed by a specific enzyme. The presence of both substrates is a prerequisite for the enzymatic synthesis to occur. oup.comresearchgate.net For instance, studies on the yeast Kluyveromyces lactis have shown that while it can produce and accumulate acetyl-CoA, its limited production of methanethiol restricts MTA synthesis. researchgate.net When supplemented with external methanethiol, MTA production in K. lactis cultures increases significantly, highlighting MTL as a limiting factor. researchgate.net
Enzymatic Activity and Substrate Specificity in Microorganisms (e.g., Geotrichum candidum)
The fungus Geotrichum candidum is a well-studied microorganism known for its ability to produce S-methyl thioesters. oup.comasm.orgnih.gov Investigations into Geotrichum candidum strain GcG have revealed the presence of an enzymatic activity, likely a thioester synthase, that specifically catalyzes the synthesis of MTA from acetyl-CoA and methanethiol. oup.com
This enzymatic activity demonstrates a high degree of substrate specificity. While G. candidum can produce a range of S-methyl thioesters, enzymatic synthesis is primarily directed towards MTA. oup.comasm.org When provided with longer-chain acyl-CoA compounds (from C3 to C6), the formation of the corresponding thioesters is mainly a spontaneous chemical reaction rather than an enzyme-catalyzed one. oup.com This suggests the enzyme responsible for MTA synthesis in G. candidum is unable to efficiently use propionyl-CoA, butyryl-CoA, valeryl-CoA, or hexanoyl-CoA as co-substrates. oup.com
Studies on brewing yeast have suggested that a single alcohol acetyl transferase (AAT) enzyme may be responsible for the formation of both O-esters (like ethyl acetate) and S-esters (like this compound). oup.com Initial kinetic studies indicate that the enzyme has a higher affinity and maximum velocity for methanethiol compared to ethanol, although the availability of the thiol or alcohol substrate is likely the limiting factor in the reaction. oup.com
The table below summarizes the production of various S-methyl thioesters by different strains of Geotrichum candidum.
| Strain | This compound (MTA) | S-Methyl Thiopropionate (MTP) | S-Methyl Thiobutanoate (MTB) | S-Methyl Thioisobutanoate (MTIB) | S-Methyl Thioisovalerate (MTIV) | S-Methyl Thiohexanoate (MTH) |
| G2 | Produced | Produced | Produced | Produced | Produced | Produced |
| G3 | Produced | Not Produced | Not Produced | Produced | Produced | Not Produced |
| G5 | Produced | Not Produced | Not Produced | Produced | Produced | Not Produced |
| G6 | Produced | Produced | Produced | Produced | Produced | Produced |
Data sourced from studies on ten strains of Geotrichum candidum, indicating that strains G2 and G6 produced all six thioesters, while G3 and G5 produced a more limited range. asm.org
Influence of Environmental Factors on Enzymatic Synthesis
The enzymatic production of this compound is significantly influenced by environmental conditions such as pH and temperature. oup.comnih.gov The relative importance of enzymatic versus spontaneous synthesis pathways is largely dependent on these factors. oup.com In Geotrichum candidum, the optimal pH for the enzyme responsible for MTA synthesis is around 7.5. oup.comoup.com
Temperature also plays a critical role. Studies with Kluyveromyces lactis showed that the formation of MTA, which is at least partially enzymatic, was lowest at 38°C. nih.gov Conversely, research on G. candidum with added precursors found higher MTA formation at elevated temperatures of 45°C and 56°C. oup.comnih.gov
The availability of nutrients and co-factors also impacts synthesis. The presence of manganese ions (Mn²⁺) has been shown to inhibit the formation of this compound in K. lactis. nih.gov Furthermore, the availability of precursor amino acids is crucial; for example, adding cysteine to a fermentation medium can increase the production of methyl thioacetate by Saccharomyces cerevisiae. ives-openscience.eu The emission of volatile organic compounds, including thioesters, by bacteria is also dependent on the growth medium, incubation time, and interactions with other microorganisms. mjprudor.ac.in
Comparison of Enzymatic Versus Spontaneous Formation
This compound can be formed from methanethiol and acetyl-CoA through both a direct enzymatic reaction and a spontaneous chemical reaction. oup.com The contribution of each pathway depends heavily on the specific conditions. oup.com
In studies using a cell-free extract (CFE) of Geotrichum candidum, the production of MTA was significantly enhanced (three-fold) compared to control experiments without the extract or with a heat-denatured extract. oup.com This clearly demonstrates the involvement of an enzymatic activity. oup.com However, a baseline level of MTA was still produced spontaneously in the absence of active enzymes, confirming that the chemical reaction can proceed without biological catalysis. oup.com
The key distinction lies in specificity and efficiency under biological conditions. The enzymatic pathway in G. candidum is highly specific for acetyl-CoA, producing essentially only MTA. oup.com In contrast, spontaneous reactions can occur with a wider variety of acyl-CoAs, leading to a broader range of S-methyl thioesters. oup.com Therefore, in a biological system like cheese, MTA is generated from acyl-CoA and MTL either enzymatically, yielding primarily MTA, or spontaneously, which can give rise to a more diverse array of S-methyl thioesters. oup.com
Precursors and Metabolic Pathways for S-Methyl Thioesters in Biological Systems
The biosynthesis of S-methyl thioesters is intrinsically linked to broader metabolic pathways that supply the necessary precursors. oup.com Methanethiol (MTL) is typically derived from the degradation of the amino acid L-methionine. oup.com Many microorganisms possess enzymes like L-methionine γ-lyase that can break down L-methionine to produce MTL. oup.com
Acyl-CoA molecules, including the key precursor acetyl-CoA, are central intermediates in cellular metabolism. They are generated through the catabolism of fatty acids, sugars, and amino acids. oup.com For S-methyl thioester synthesis to occur, the activation of short-chain fatty acids into their corresponding acyl-CoA form is likely a prerequisite. oup.com
Research on Brevibacterium species has shown they can produce S-methyl thioesters from both short-chain fatty acids and branched-chain amino acids. nih.govresearchgate.net For example, S-methyl thioisovalerate was produced from L-leucine, and tracing experiments also revealed the production of this compound from L-leucine, indicating complex catabolic pathways that can lead to the formation of different acyl-CoA intermediates from a single amino acid precursor. nih.govresearchgate.net
Chemical Synthesis Methodologies
In addition to its biological formation, this compound can be synthesized through various chemical methods in a laboratory setting. These methods are crucial for producing standards for analytical research and for potential use as flavoring agents.
One established method involves the reaction of methyl chlorothiolformate with carboxylic acids. nih.govacs.org A "one-pot" synthesis has been developed where a mixture of carboxylic acids is reacted with methyl chlorothiolformate in the presence of triethylamine (B128534) and a catalyst like 4-(dimethylamino)pyridine (DMAP) in a solvent such as dichloromethane. acs.org This approach allows for the creation of a library of different S-methyl thioesters in a single reaction. nih.gov
Another route is the electrochemical reaction of carbon monoxide with methanethiol using a nickel sulfide (B99878) catalyst. smolecule.com This method has been explored as a potential prebiotic synthesis route. springernature.comchemrxiv.org Studies have shown that a partially reduced nickel sulfide (NiS) catalyst can facilitate the formation of this compound from CO and methanethiol, even at room temperature and neutral pH. chemrxiv.orgresearchgate.net The yield of this reaction can be enhanced by using NiS coprecipitated with other metal sulfides like iron sulfide (FeS) or cobalt sulfide (CoS). chemrxiv.org
Other synthetic strategies include the addition of thioacetic acid to unsaturated compounds or the nucleophilic substitution of alcohols. google.com For example, this compound can be prepared by reacting 3-methyl-2-buten-1-ol (B147165) with thioacetic acid in a hexane (B92381) solvent. google.com
A primordial synthesis pathway has also been proposed, involving the reaction of acetylene (B1199291) and methanethiol, with or without carbon monoxide, in the presence of Ni(Fe)S catalysts under hydrothermal conditions. mdpi.comresearchgate.net
Traditional Synthetic Routes (e.g., Methyl Iodide and Sodium Thiolate)
The synthesis of this compound can be achieved through traditional chemical methods. One common approach involves the reaction of methyl iodide with a thiolate salt, such as potassium thioacetate. smolecule.comontosight.ai Another established route is the condensation of a thiol with a carboxylic acid. wikipedia.org For instance, this compound is formed from the reaction between methanethiol and acetic acid. smolecule.com The displacement of halides by the alkali metal salt of a thiocarboxylic acid is also a frequently used method. wikipedia.org
"One-Pot" Synthesis Approaches (e.g., Methyl Chlorothiolformate and Carboxylic Acids)
"One-pot" synthetic strategies offer a more streamlined approach to producing this compound and other thioesters, minimizing the need for isolating intermediates. One such method involves the reaction of methyl chlorothiolformate with various carboxylic acids. acs.orgnih.govscispace.com This reaction proceeds in the presence of triethylamine and 4-(dimethylamino)pyridine (DMAP). acs.org This approach has been utilized to create a "flavor library" of different S-methyl thioesters. acs.orgnih.gov While efficient, this method can produce S,S-dimethyldithiocarbonate as a major impurity. acs.org Other one-pot procedures for synthesizing thioesters include the reaction of benzoic anhydrides with thiourea (B124793) and organic halides or alkenes. nih.govbeilstein-journals.orgresearchgate.net
Advanced Synthetic Techniques (e.g., Acetic Anhydride (B1165640) and Sodium Thiomethoxide)
More advanced techniques for the synthesis of this compound have also been developed. One documented method involves the reaction of acetic anhydride with sodium thiomethoxide. chemicalbook.comchemicalbook.com Sodium thiomethoxide is a strong nucleophile that can be used to synthesize S-methyl thioesters by reacting it with activated carboxylates. sigmaaldrich.comsigmaaldrich.com This reagent can also be used for the deacetylation of esters and the dealkylation of aryl methyl esters. sigmaaldrich.com
Applications in Building Block Synthesis
This compound and other thioesters are valuable building blocks in organic synthesis due to the reactivity of the thioester group. chemrxiv.orgcymitquimica.com They serve as intermediates in the production of more complex sulfur-containing molecules. smolecule.comcymitquimica.com For example, thioesters are used in the synthesis of thioacetates from alkyl halides and sodium thioacetate. researchgate.net They are also employed in the construction of S-linked oligosaccharides, where the sulfur linkage is formed by coupling a thiolate with a deoxy-iodo sugar. nih.gov Furthermore, fully protected trinucleotides, which are building blocks for oligonucleotide synthesis, have been prepared using a strategy involving a dithiomethyl linkage. rsc.org
Electrochemical Synthesis Approaches
Catalytic Systems for this compound Formation (e.g., Nickel Sulfide, Cobalt Sulfide)
Electrochemical methods provide an alternative pathway for the synthesis of this compound. Research has demonstrated that nickel sulfide (NiS) can catalyze the formation of this compound from carbon monoxide (CO) and methanethiol. smolecule.comchemrxiv.orgchemrxiv.org Under certain electrochemical conditions, NiS is partially reduced, and this partially reduced form facilitates the thioester formation. chemrxiv.orgresearchgate.net The efficiency of this catalytic system can be significantly enhanced by coprecipitating NiS with iron sulfide (FeS) or cobalt sulfide (CoS). chemrxiv.orgresearchgate.netchemrxiv.org In fact, a selectivity of up to 56% for this compound has been achieved with a (Co,Ni)S coprecipitate. chemrxiv.orgresearchgate.netnih.gov
Conversion of Carbon Monoxide and Methanethiol
The electrochemical synthesis of this compound involves the conversion of carbon monoxide (CO) and methanethiol. chemrxiv.orgchemrxiv.org In this process, CO₂ is first electrochemically reduced to surface-bound CO on the nickel sulfide catalyst. chemrxiv.orgresearchgate.net This accumulated CO then reacts with methanethiol to form this compound. chemrxiv.orgchemrxiv.orgresearchgate.net This reaction can occur even at room temperature and neutral pH. chemrxiv.orgresearchgate.netnih.gov The yield of this compound can be up to 35% based on the amount of CO. nih.govresearchgate.net This process is notable as it converts a simple carbon source like CO into a more complex organic molecule under mild conditions. chemrxiv.org
CO2-to-CO Electroreduction Coupled with Thioester Synthesis
A significant pathway for the synthesis of this compound involves a geoelectrochemical process that couples the electroreduction of carbon dioxide (CO2) to carbon monoxide (CO) with the subsequent formation of the thioester. springernature.comchemrxiv.org This process is particularly relevant in the context of primordial ocean hydrothermal systems. springernature.comnih.gov Research has demonstrated that under simulated geoelectrochemical conditions, nickel sulfide (NiS) can be partially reduced to metallic nickel (Ni(0)). springernature.comchemrxiv.org This partially reduced NiS (NiS_PERM) acts as a catalyst, first facilitating the electroreduction of CO2 to surface-bound CO. chemrxiv.orgchemrxiv.org Subsequently, this surface-bound CO reacts with methanethiol to form this compound, even at ambient temperatures and neutral pH. springernature.comchemrxiv.org
This two-step CO2 fixation route offers a plausible prebiotic pathway to thioesters, which are central to many metabolic processes. springernature.comnih.gov The efficiency of this synthesis can be significantly enhanced. When NiS is coprecipitated with other transition metal sulfides, such as iron sulfide (FeS) or cobalt sulfide (CoS), the selectivity for this compound formation can be improved. chemrxiv.orgchemrxiv.org For instance, a 50:50 coprecipitate of NiS with CoS has been shown to achieve a yield of up to 56% for this compound from CO and methanethiol. researchgate.netresearchgate.net This geoelectrically driven process highlights a potential mechanism for the abiotic synthesis of crucial metabolic precursors on the early Earth. springernature.comnih.gov
Prebiotic Chemistry and Astrobiological Implications
Abiotic Formation Under Simulated Early Earth Conditions
The abiotic formation of this compound has been demonstrated under conditions simulating those of early Earth, particularly within volcanic or hydrothermal vent environments. researchgate.netucl.ac.uk These settings are considered plausible locations for the origin of life, providing the necessary chemical ingredients and energy sources. ucl.ac.uk
Experiments have shown that this compound can be formed from the reaction of acetylene and methanethiol in an aqueous environment containing nickel sulfide (NiS) at temperatures around 105°C. researchgate.netnih.gov In some experimental setups, the presence of carbon monoxide was found to enhance the conversion of acetylene to this compound. nih.govresearchgate.net The formation of this compound under these conditions is significant as it represents a plausible precursor to acetyl-CoA, a key molecule in the metabolism of all known organisms. nih.govmdpi.com The chemical instability of this compound, which can hydrolyze to acetic acid, suggests it would have been a transient but reactive intermediate in prebiotic chemical networks. nih.govacs.org
Role of Transition Metal Sulfides (NiS, FeS, CoS) in Prebiotic Synthesis
Transition metal sulfides, particularly those of nickel (NiS), iron (FeS), and cobalt (CoS), are considered to have played a crucial catalytic role in prebiotic synthesis, including the formation of this compound. researchgate.netmdpi.com These minerals are commonly found in hydrothermal vent systems and are central to the "iron-sulfur world" hypothesis for the origin of life. mdpi.comgeoscienceworld.org
Research has demonstrated that NiS, often in conjunction with FeS or CoS, can effectively catalyze the synthesis of this compound from simple precursors like carbon monoxide and methanethiol. chemrxiv.orgresearchgate.net The catalytic activity is significantly enhanced when NiS is partially electrochemically reduced, a condition plausible in the geoelectrochemical gradients of Hadean deep-sea vents. nih.govresearchgate.net For example, a coprecipitate of NiS and CoS showed the highest efficiency, with a selectivity of up to 56% for this compound formation. chemrxiv.orgresearchgate.net Similarly, NiS-catalyzed reactions of acetylene and methanethiol also yield this compound. researchgate.netnih.gov This catalytic function of transition metal sulfides provides a direct link between geochemistry and the formation of high-energy compounds like thioesters, which are essential for primordial metabolism. springernature.comgeoscienceworld.org
The following table summarizes the yields of this compound (MTA) formation with different metal sulfide catalysts under simulated geoelectrochemical conditions.
| Catalyst Composition | Maximum MTA Yield (from CO) | Reference |
| NiS | 35% | researchgate.net |
| (Fe,Ni)S (50:50) | 27% | researchgate.net |
| (Co,Ni)S (50:50) | 56% | researchgate.net |
Link to Primordial Acetyleno/Carboxydotrophic Core Metabolism
The abiotic synthesis of this compound provides a significant link to theories of a primordial core metabolism. Specifically, its formation is connected to a proposed "acetyleno/carboxydotrophic core metabolism". researchgate.netsciprofiles.com This model suggests that early metabolic pathways were not cyclic like modern ones but were based on a network of reactions involving acetylene and carbon monoxide, catalyzed by minerals like nickel sulfide. researchgate.net
This compound is considered a key product in this network, forming from the reaction of acetylene and methanethiol. nih.govresearchgate.net It serves as a direct abiotic precursor to the acetyl group found in acetyl-CoA, which is central to the reductive acetyl-CoA pathway, considered one of the most ancient carbon fixation pathways. nih.govrsc.org The NiS-catalyzed formation of this compound from C1 (CO) and C2 (acetylene) sources under hydrothermal conditions supports the idea of a chemically predetermined, non-cyclic metabolism that preceded the evolution of complex, enzyme-driven cycles. researchgate.netsciprofiles.com This primitive metabolism would have been based on organo-metal chemistry on mineral surfaces, from which the thioester-based chemistry of extant life could have evolved. researchgate.netsciprofiles.com
Mechanisms of Thioester Synthesis Coupled with Iron-Sulfur Cluster Formation
The synthesis of thioesters like this compound in prebiotic settings can be coupled with the formation of iron-sulfur [Fe-S] clusters, which are themselves ancient and fundamental components of metabolism. rsc.orgrsc.org This coupling represents a potential route for the simultaneous emergence of energetic molecules and primitive catalysts. rsc.orgrsc.org
One proposed mechanism involves the reaction of thioacetic acid with thiols in an aqueous environment. rsc.org This reaction can be driven forward by coupling it to a reaction between sulfide (a byproduct of the thioester formation) and either ferrous (Fe2+) or ferric (Fe3+) iron. rsc.orgresearchgate.net This coupling achieves two things: it sequesters the sulfide byproduct, driving the equilibrium towards thioester synthesis, and it leads to the formation of iron sulfide minerals (FeS) or iron-sulfur clusters. rsc.org
Specifically, the oxidation of thioacetate by Fe3+ can lead to the formation of a thioester and FeS. rsc.org This process is significant because it represents a plausible prebiotic method of energy conservation, converting a lower-energy compound into a high-energy thioester by linking its synthesis to mineral formation. rsc.org The sulfide released during this process can also be utilized in the synthesis of peptide-bound [Fe-S] clusters, which are essential cofactors in many enzymes, including those in the Wood-Ljungdahl pathway. rsc.orgmdpi.com This demonstrates a primordial link between the formation of high-energy organic molecules and the redox chemistry of iron and sulfur minerals. rsc.org
Molecular Structure, Conformation, and Reactivity Analysis
Conformational Preferences and Isomerism
The spatial arrangement of atoms in S-Methyl thioacetate (B1230152) has been a subject of detailed investigation, employing both experimental and theoretical methods to understand its preferred conformations.
Gas Electron Diffraction (GED) studies, in conjunction with quantum chemical calculations, have been instrumental in elucidating the molecular structure of S-Methyl thioacetate. nih.govacs.org These experimental and theoretical approaches consistently indicate that the molecule predominantly exists in a syn conformation. nih.govresearchgate.netresearchgate.net This means the double bond of the carbonyl group (C=O) is oriented on the same side as the S-C(H₃) single bond. researchgate.netresearchgate.net
The skeletal geometric parameters derived from GED analysis provide precise measurements of the molecule's bond lengths and angles. researchgate.netresearchgate.net Dynamic models based on various potential energy surface scans were utilized in the gas-phase structure determination. researchgate.net Notably, a model derived from dispersion-corrected density functional theory, which predicted a preference for a syn-gauche conformation by 1.7 kJ·mol⁻¹, best described the experimental data. researchgate.net Attempts to use one- and two-conformer models were unsuccessful due to correlations and the prediction of unrealistically large amplitudes of vibration. researchgate.net
Table 1: Experimental Skeletal Geometric Parameters of this compound from GED Analysis researchgate.netresearchgate.net
| Parameter | Value (rₐ) | Uncertainty (3σ) |
| C=O | 1.214 Å | 0.003 Å |
| C-C | 1.499 Å | 0.005 Å |
| S-C(sp²) | 1.781 Å | 0.006 Å |
| S-C(sp³) | 1.805 Å | 0.006 Å |
| ∠O=C-C | 123.4° | 0.8° |
| ∠O=C-S | 122.8° | 0.5° |
| ∠C-S-C | 99.2° | 0.9° |
Theoretical Predictions of Conformations (e.g., Syn, Anti, Gauche)
Theoretical calculations have further explored the conformational landscape of this compound. These studies consistently show that the syn conformation, where the C=O double bond is syn with respect to the S-CH₃ single bond, is more stable than the anti conformation. researchgate.net For related thioesters, theoretical methods have identified multiple stable conformations. For instance, in S-ethyl thioacetate, structures with anti, anti (Cs symmetry) and anti, gauche (C1 symmetry) were revealed. conicet.gov.ar
For this compound itself, two conformers separated by a low rotational barrier have been identified through computational analysis: one with C1 symmetry (syn-gauche) and another with Cs symmetry (syn-anti). researchgate.net Enthalpy calculations suggest that the syn-gauche conformer is more stable, while Gibbs free energy calculations indicate a slight preference for the syn-anti form. researchgate.net The general trend observed in several methyl thioesters confirms the prevalence of the syn conformation over the anti one. researchgate.net
Internal Rotation Barriers and Potential Energy Surfaces
The study of internal rotation provides critical information about the energy barriers separating different conformers. For this compound, the barrier to rotation around the O=C−X−C (where X=S) bond has been calculated to be between 11 and 13 kcal/mol using both ab initio MP2 and DFT/B3LYP methods. acs.org Analysis of the internal rotation barrier around the C(O)SCC dihedral angle has been performed using various computational approaches to understand the potential function and the molecule's preferred conformation. researchgate.net
In sulfur-containing molecules, methyl torsional barriers are generally lower than in their oxygen counterparts. nih.gov For example, the barrier to methyl internal rotation in phenyl thioacetate is significantly lower than in phenyl acetate (B1210297). nih.gov This is a general observation, with dimethyl sulfide (B99878) having a lower torsional barrier than dimethyl ether. nih.gov The barriers to methyl internal rotation typically fall within the far-infrared range of the electromagnetic spectrum. nih.gov
Computational Analysis of Conformational Equilibria in Different Phases
Computational studies have examined the conformational equilibria of this compound and related esters in both the gas phase and in solution. In the gas phase, the cis (or syn) conformation is the most stable form for simple esters and thioesters. researchgate.net The effects of solvents on conformational preference have been investigated using continuum dielectric solvent models. nih.gov These studies, which explore the through-space polarization effect of the environment, show that the cis form remains the prevailing conformation for both oxo- and thioesters in solvents like chloroform (B151607), acetone, acetonitrile (B52724), and water. acs.org
For this compound, theoretical calculations at the B97D/aug-cc-pv(t+d)z level in chloroform and acetonitrile confirm that the cis conformation is favored. nih.gov While solvent effects on bond lengths and angles are generally small, they can have a more significant impact on torsion angles. researchgate.net
Reaction Mechanisms and Kinetics
Hydrolysis Pathways (Acid- and Base-Catalyzed)
The hydrolysis of this compound, like other carboxylic acid esters, can proceed through acid-catalyzed, base-catalyzed, and neutral pathways. epa.gov
Base-Catalyzed Hydrolysis: The base-catalyzed hydrolysis of thioesters has been studied in both the gas and solution phases. nih.gov In the gas phase, two different reaction paths are possible. nih.gov However, in an aqueous solution, a triple-well reaction path is computed. nih.gov The mechanism in solution is a stepwise process involving a nucleophilic attack by the hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, in contrast to the concerted Sₙ2-like mechanism observed in the gas phase. nih.gov The base-catalyzed hydrolysis of esters most commonly proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen fission, bimolecular). epa.gov The rate constant for the base-mediated hydrolysis of this compound in aqueous solution is reported to be 1.6 x 10⁻¹ M⁻¹s⁻¹. researchgate.net
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of thioesters is inhibited. researchgate.net The rate constant for the acid-mediated hydrolysis of this compound in aqueous solution is significantly lower, at 1.5 x 10⁻⁵ M⁻¹s⁻¹. researchgate.net At a neutral pH of 7, the hydrolysis is even slower, with a rate constant of 3.6 x 10⁻⁸ s⁻¹, corresponding to a half-life of 155 days at 23°C. researchgate.net Achieving acid-catalyzed hydrolysis of water-insoluble thioesters can be particularly difficult without the use of organic cosolvents. researchgate.net
The mechanism of hydrolysis for ester bonds is similar to that catalyzed by enzymes like proteases and esterases, which involves a nucleophilic attack on the carbonyl group of the substrate. unipd.it
Comparison of Gas-Phase and Solution-Phase Reaction Pathways
Significant differences exist between the reaction pathways of this compound in the gas phase and in solution. acs.orgnih.gov
Gas Phase: In the absence of a solvent, the base-catalyzed hydrolysis of this compound can proceed through two different reaction paths. acs.orgnih.gov One of these is a concerted SN2-like mechanism. acs.orgnih.gov
Solution Phase: In an aqueous solution, the reaction follows a different, triple-well reaction path. acs.orgnih.gov The presence of solvent molecules stabilizes the formation of the tetrahedral intermediate, favoring a stepwise mechanism over a concerted one. acs.orgnih.gov
This highlights the critical role of the solvent in influencing the reaction mechanism.
Acyl-Transfer Reactivity and Transition State Delocalization
This compound is an important acyl transfer reagent. researchgate.net Computational studies have been performed to understand the factors governing its acyl-transfer reactivity compared to its oxoester analog, methyl acetate. Quantum mechanical calculations have successfully reproduced experimental findings that show similar reactivity of thioesters and oxoesters towards hydroxide. nih.gov However, thioesters like this compound are significantly more reactive towards other nucleophiles such as amines and carbanions. nih.gov
The difference in reactivity is attributed to the delocalization of electrons in the transition state. Analysis of the transition states indicates that for the reaction with hydroxide, the loss of delocalization energy is similar for both the oxoester and the thioester as they move from reactants to the transition state. nih.gov In contrast, for reactions with other nucleophiles, the loss of delocalization energy is substantially greater for the oxoester. nih.gov Furthermore, the interaction between the lone pair of the sulfur or oxygen atom and the antibonding orbital of the forming carbon-nucleophile bond (p(X) -> σ*(C-Nu)) plays a crucial role in determining the reactivity. nih.gov
Thiol-Thioester Exchange Reactions
Thiol-thioester exchange is a reversible reaction where a thiolate anion reacts with a thioester to form a new thioester and a new thiolate. harvard.edu This reaction is significant in biological systems and has potential applications in dynamic covalent chemistry and self-assembly. harvard.edunih.gov
For this compound, the kinetics of both hydrolysis and thiol-thioester exchange have been studied to understand the competition between these two processes. The rate constants for acid-mediated, base-mediated, and pH-independent hydrolysis have been determined. researchgate.netnih.gov At a neutral pH of 7 and a temperature of 23°C, the half-life for the hydrolysis of this compound is 155 days. researchgate.netnih.gov
In contrast, the second-order rate constant for the thiol-thioester exchange between this compound and 2-sulfonatoethanethiolate is significantly faster. researchgate.netnih.gov At pH 7 and 23°C, with a thiol concentration of 1 mM, the half-life of the exchange reaction is only 38 hours. researchgate.netnih.gov These findings demonstrate that under specific conditions of pH, temperature, and thiol pKa, thiol-thioester exchange can be several orders of magnitude faster than hydrolysis, allowing thioesters to persist and participate in constructive chemical reactions in aqueous environments. researchgate.netnih.gov
Quantum Chemical and Spectroscopic Characterization
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) calculations have been instrumental in characterizing the molecular structure, conformational preferences, and reactivity of this compound. researchgate.net These computational methods have been used to determine the geometric parameters of the molecule, such as bond lengths and angles. For instance, gas electron diffraction (GED) analysis, aided by B3LYP and MP2 levels of theory, has provided detailed structural information. researchgate.net
Theoretical calculations have also been employed to study the reaction mechanisms of this compound, such as its base-catalyzed hydrolysis. acs.orgnih.gov These studies have revealed the differences in reaction pathways between the gas and solution phases. acs.orgnih.gov Furthermore, DFT calculations have been used to investigate the cycloaddition reactions of related sulfur-containing compounds. nih.gov
Molecular Dynamics Simulations in Aqueous Solutions
Molecular dynamics (MD) simulations have been utilized to study the behavior of this compound in aqueous solutions. acs.orgnih.gov These simulations provide insights into the solute-solvent interactions and their influence on the reaction dynamics. For the base-catalyzed hydrolysis of this compound, MD simulations, in conjunction with quantum mechanics calculations (QM/MM), have helped to construct the free-energy surface along the reaction path. acs.orgnih.gov This approach has confirmed the stepwise mechanism involving a tetrahedral intermediate in the solution phase, a finding that is consistent with experimental observations. acs.orgnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Mode Assignment
The vibrational characteristics of this compound have been elucidated through infrared (IR) and Raman spectroscopy. nih.gov Studies involving the normal coordinate analysis of this compound and its deuterated analog, CD₃C(O)SCH₃, have enabled detailed assignments of their vibrational modes. nih.govscispace.com These analyses are crucial for understanding the bonding and reactivity of thioesters.
A key finding from these spectroscopic studies is the nature of the carbonyl group (C=O) in thioesters. The stretching force constant for the carbonyl group in this compound is very similar to that found in ketones. nih.gov This suggests that the carbonyl group in thioesters like acetyl coenzyme A is electronically similar to a ketone's carbonyl group. nih.gov
The assignments for some of the principal vibrational modes of this compound are detailed below.
Table 1: Selected Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Spectrum |
|---|---|---|
| C=O Stretch | ~1690 | IR |
| C-C Stretch | Not specified | - |
| C(O)-S Stretch | ~626 | Raman |
| S-CH₃ Stretch | Not specified | - |
| C-H Bending (CH₃CO) | ~1355 | IR (liquid) |
Note: The precise frequencies can vary based on the phase (gas, liquid) and the specific spectroscopic technique used. The C(O)-S stretching frequency has been a subject of historical debate, with earlier assignments placing it much higher; however, later comparisons have supported the lower frequency assignment around 626 cm⁻¹. scispace.com
Photoelectron Spectroscopy Studies (HeI, Synchrotron Photoionization)
The electronic structure and valence ionization processes of this compound have been investigated using HeI photoelectron spectroscopy (PES) and synchrotron photoionization. nih.govresearchgate.net These high-level techniques provide detailed insights into the molecular orbitals and the effects of ionization on the molecule's structure.
Studies combining HeI PES with synchrotron radiation have revealed that the photodissociation behavior of this compound can be categorized into distinct energy regions. nih.govresearchgate.net A significant outcome of these experiments is the observation of clear vibronic structure in the valence synchrotron photoionization process. nih.gov This fine structure arises from the coupling of electronic transitions with specific vibrational modes of the resulting cation.
Analysis of the spectra, supported by ab initio calculations, has allowed for the assignment of these vibrational progressions to specific ionization bands. nih.govresearchgate.net For instance, vibronic structures have been associated with several bands in the 12-18 eV energy range. The characterization of the highest occupied molecular orbitals (HOMOs) indicates their nature, such as the non-bonding orbitals of sulfur (n(S)) and the pi orbitals of the carbonyl group (π(C=O)). researchgate.net
Table 2: Observed Vibronic Structure in the Synchrotron Photoionization of this compound
| Ionization Band Energy (eV) | Associated Wavenumber (cm⁻¹) |
|---|---|
| 12.82 | 912 |
| 13.27 | 671 |
| 15.66 | 1288 |
| 15.72 | 1690 |
Source: Data from HeI photoelectron and valence synchrotron photoionization studies. nih.govresearchgate.net
Further studies using multicoincidence time-of-flight mass spectrometry with synchrotron radiation at the S 2p, C 1s, and O 1s edges have explored the dissociative photoionization processes, identifying the fragmentation patterns that occur upon core-level excitation. conicet.gov.ar
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals within a molecule, providing a quantitative picture of intramolecular interactions. conicet.gov.aruni-muenchen.de For this compound and related thioesters, NBO analysis helps explain conformational preferences and the nature of the thioester bond.
The general consensus from experimental and theoretical studies is that this compound predominantly exists in a syn conformation, where the C=O double bond is syn with respect to the S-CH₃ single bond. researchgate.net NBO analysis supports this finding by evaluating the stabilizing and destabilizing interactions in different potential conformations. researchgate.netconicet.gov.ar
Key intramolecular interactions in thioesters identified through NBO analysis include hyperconjugative effects. These involve the delocalization of electron density from lone pair (n) orbitals or sigma (σ) bond orbitals into antibonding sigma star (σ) or pi star (π) orbitals. mdpi.comnih.gov In thioesters, orbital interactions involving the sulfur lone pairs and the antibonding orbitals of the carbonyl group (n(S) → π*(C=O)) are of particular interest. researchgate.net
However, compared to oxoesters and amides, these resonance effects are significantly weaker in thioesters. researchgate.net The C(O)–S and S–CH₃ bond lengths in this compound are quite similar, and the force constants for these bonds are nearly identical, which indicates a lack of significant resonance stabilization that would shorten the C(O)–S bond. researchgate.net NBO analysis quantifies this by calculating the second-order perturbation energy (E(2)) for donor-acceptor interactions, which is smaller for the n(S) → π(C=O) interaction in thioesters compared to the analogous n(O) → π(C=O) interaction in oxoesters. researchgate.net This weaker delocalization is a key factor contributing to the higher chemical reactivity of the thioester linkage compared to the ester linkage.
Biological and Biochemical Research Applications
Role in Microbial Metabolism
S-Methyl thioacetate (B1230152) is a volatile sulfur compound (VSC) produced by a variety of microorganisms. smolecule.comnih.gov Its formation is a key aspect of sulfur metabolism in these organisms, often linked to the breakdown of sulfur-containing amino acids. nih.govresearchgate.net
The production of S-methyl thioacetate is deeply integrated into microbial sulfur metabolism. It is typically formed through enzymatic pathways involving the conversion of methanethiol (B179389) (MTL). smolecule.com MTL is a pivotal intermediate in the degradation of L-methionine, a process carried out by various bacteria and yeasts. asm.orgoup.com Enzymes such as L-methionine-γ-demethiolase are responsible for converting L-methionine into MTL. asm.orgoup.com This MTL then serves as a direct precursor for a range of other VSCs, including this compound. asm.orgoup.comnih.gov The further metabolism of MTL can lead to the formation of compounds like dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS), in addition to thioesters like this compound. asm.orgnih.gov The synthesis of this compound from MTL also requires an acyl-CoA donor, typically acetyl-CoA. oup.comresearchgate.net
This compound is a significant contributor to the aroma and flavor profiles of numerous fermented foods and beverages due to its potent sensory properties at very low concentrations. asm.orgnih.gov It is one of the most prevalent thioesters found in various cheeses, where it imparts characteristic notes described as "cheesy," "garlic," or "cooked cauliflower". oup.comnih.govagroscope.ch
The compound has been identified as a key flavor component in a wide array of cheeses, including Cheddar, Limburger, Camembert, and other mold-ripened varieties. nih.gov Beyond cheese, this compound has been detected in other fermented products. For instance, its levels can be influenced by the starter culture used in the fermentation of nozawana pickles. nih.gov In winemaking, particularly in lager beers, it is produced by certain yeast strains during fermentation and can be considered a positive flavor characteristic, while in other styles, it may be deemed an off-flavor. oregonstate.eduaroxa.com
| Fermented Product | Associated Microorganism(s) | Reference(s) |
|---|---|---|
| Cheese (general) | Geotrichum candidum, Brevibacterium linens, Kluyveromyces lactis, Lactococci, Lactobacilli, Arthrobacter sp. | nih.govasm.orgnih.govresearchgate.net |
| Lager Beer | Lager yeast (e.g., Saccharomyces pastorianus) | aroxa.com |
| Wine | Wine yeasts (e.g., Saccharomyces cerevisiae) | oregonstate.edu |
| Nozawana Pickle | Levilactobacillus brevis | nih.gov |
The metabolic pathways leading to this compound vary among different microorganisms crucial for cheese ripening.
Geotrichum candidum : Research has shown that several strains of this fungus can produce significant amounts of this compound and other S-methyl thioesters, a discovery that was the first to attribute this capability to a fungus. asm.orgnih.gov In G. candidum, this compound synthesis can occur through both enzymatic and spontaneous reactions, with methanethiol and acetyl-CoA being the essential precursors. oup.comnih.gov The relative importance of the enzymatic versus spontaneous reaction depends on factors like pH and temperature. oup.comnih.gov
Kluyveromyces lactis : This cheese-ripening yeast also produces this compound. nih.govresearchgate.net However, its production is often limited by the availability of the precursor methanethiol (MTL). researchgate.net Studies have shown that when cultures of K. lactis are supplemented with an external source of MTL, the production of this compound increases significantly. researchgate.net This suggests that while K. lactis possesses the necessary machinery to produce the thioester, its capacity to generate the MTL precursor is a limiting factor. researchgate.net The yeast is known to possess L-methionine aminotransferase, an enzyme involved in the initial steps of L-methionine degradation to MTL. nih.govasm.org
Brevibacteria : Bacteria from this genus, such as Brevibacterium linens, are potent producers of VSCs. asm.orgnih.gov They generate a wide variety of S-methylthioesters, including this compound, from the catabolism of L-methionine. nih.govresearchgate.net Research demonstrates that brevibacteria can also use short-chain fatty acids and branched-chain amino acids as precursors for S-methyl thioester synthesis. researchgate.netnih.gov
The catabolism of amino acids, particularly the sulfur-containing amino acid L-methionine, is the foundational pathway for the biosynthesis of this compound and other VSCs in many fermented foods. nih.govresearchgate.netresearchgate.net The degradation of L-methionine is considered essential for flavor development in cheese. researchgate.net
The primary pathway begins with the conversion of L-methionine to methanethiol (MTL). asm.orgoup.com This conversion can happen in a single step via the enzyme L-methionine-γ-lyase or through a multi-step process often initiated by an aminotransferase. nih.govasm.org Once formed, MTL, a highly reactive compound, can react with acyl-CoAs to produce S-methyl thioesters. oup.comresearchgate.net
Furthermore, the catabolism of other amino acids can also lead to the synthesis of this compound. Studies using Brevibacteria have shown that the breakdown of the branched-chain amino acid L-leucine can result in the production of several S-methyl thioesters, including this compound and S-methyl thioisobutyrate. researchgate.netnih.govacs.org This indicates that carbon metabolism and amino acid degradation are interconnected in regulating the production of these important flavor compounds. researchgate.net
Cellular and Physiological Significance
At the cellular level, this compound is significant primarily due to its direct link with Coenzyme A, a molecule central to metabolism in all living organisms. beerandbrewing.comwikipedia.org
The synthesis of this compound is intrinsically linked to Coenzyme A (CoA) biochemistry. Thioesters are common intermediates in numerous biosynthetic reactions, with acetyl-CoA being one of the most well-known examples. wikipedia.org The formation of this compound occurs via the reaction of methanethiol with an activated form of acetic acid, namely acetyl-CoA. oup.comresearchgate.netnih.govbeerandbrewing.com
Mechanisms of Interaction with Enzymes in Sulfur Metabolism
This compound is a component of sulfur metabolism, particularly in various microorganisms. Its formation is closely linked to the catabolism of sulfur-containing amino acids like methionine. In many bacteria and yeasts, methionine is broken down to produce methanethiol (MTL), a key precursor for this compound. asm.orgresearchgate.net The subsequent synthesis of this compound from MTL and acetyl-CoA can occur, and this conversion is a subject of study in microbial systems. oup.comnih.gov
In some organisms, this synthesis is an enzymatic process. For example, research on the fungus Geotrichum candidum demonstrated that cell-free extracts could enzymatically produce this compound from methanethiol and acetyl-CoA. oup.comnih.gov This suggests the presence of an enzyme, likely an acetyl-CoA:methanethiol acetyltransferase, that facilitates this specific thioesterification. The enzymatic pathway appears to be favored for the formation of this compound, whereas longer-chain S-methyl thioesters were formed primarily through a spontaneous chemical reaction in the same study. oup.com
The metabolism of this compound can also involve enzymatic hydrolysis. Thioesterases are enzymes that can hydrolyze thioester bonds. The breakdown of this compound would yield acetic acid and methanethiol. tandfonline.com The balance between enzymatic synthesis and hydrolysis can be influenced by cellular conditions such as pH and temperature, thereby regulating the concentration of this volatile compound. oup.comtandfonline.com In the broader context of sulfur metabolism, this compound is an intermediate that connects the pathways of amino acid degradation with the production of volatile sulfur compounds. asm.orgnih.gov The enzymes involved in its formation and degradation are part of a larger network that manages the flow of sulfur within the cell. mhlw.go.jpnormalesup.org
Presence and Potential Functions in Plant Systems (e.g., Allium cepa, Solanum species)
This compound has been identified as a naturally occurring volatile compound in several plant species. smolecule.comsmolecule.com Notably, its presence is documented in vegetables from the Allium genus, such as the garden onion (Allium cepa), and in species from the Solanum genus, like the tomato (Solanum lycopersicum). nih.govfoodb.cawikidata.org
In Allium cepa, this compound is one of many sulfur-containing compounds that contribute to the characteristic flavor and aroma profile. foodb.camdpi.com The biosynthesis of these compounds in Allium species is complex, originating from the breakdown of S-alk(en)yl-L-cysteine S-oxides by the enzyme alliinase when the plant cells are disrupted. mdpi.com While the precise metabolic role of this compound within the intact plant is not fully elucidated, its presence suggests it is a product of the plant's secondary metabolism. smolecule.com
Similarly, in tomatoes (Solanum lycopersicum), this compound is listed among the volatile constituents. nih.govwikidata.org Its function in plants may extend beyond flavor contribution, potentially including roles in plant defense mechanisms against herbivores or pathogens, a common function for secondary metabolites. smolecule.com The release of volatile compounds like this compound could act as a deterrent or signal. However, specific research into the functional role of this compound in the physiology and ecological interactions of Allium and Solanum species is limited. smolecule.com
Role as Signaling Molecules in Plant-Microbe and Microbe-Microbe Interactions
Volatile organic compounds (VOCs) are crucial for communication between organisms, and this compound has been identified as a key signaling molecule in these interactions. mjprudor.ac.inresearchgate.net It functions in both plant-microbe and microbe-microbe communication, often as part of a complex blend of volatiles. mdpi.com
In microbe-microbe interactions, certain bacteria produce this compound as an antagonistic agent. For instance, the rhizospheric bacterium Pseudomonas donghuensis P482 emits a variety of VOCs, including this compound, which exhibit strong antifungal and antioomycete activity. plos.org Studies have shown that the production of this compound, along with other sulfur compounds, is dependent on the GacS/GacA two-component regulatory system in this bacterium. plos.org A mutant deficient in this system lost its ability to inhibit the growth of plant pathogens via volatiles, highlighting the importance of compounds like this compound in microbial antagonism. plos.org When tested in its pure form, this compound demonstrated significant growth inhibition against the fungal pathogen Rhizoctonia solani. plos.org
In the context of plant-microbe interactions, these microbial volatiles can influence plant health and defense. nih.govnih.gov VOCs emitted by soil microbes can act as signaling molecules that trigger systemic resistance in plants against pathogens. researchgate.netfrontiersin.org this compound is among the VOCs implicated in these long-distance interactions, which can suppress pathogens and promote plant growth. mjprudor.ac.inmdpi.com The exchange of such chemical signals is fundamental to establishing the complex relationships within the rhizosphere, the soil region directly influenced by root secretions. frontiersin.org
Biogenic Sources and Detection in Natural Products (e.g., Tropical Fruits)
This compound is a naturally occurring thioester found in a diverse range of biogenic sources, where it often contributes to the characteristic flavor and aroma profiles. wikipedia.orghmdb.ca It is particularly noted as a volatile component in many fruits, especially tropical varieties. nih.govresearchgate.net
Research has identified this compound in fruits such as melons, where it can impart sulfuric-tropical fruit notes. researchgate.netacs.org It is also a known aroma-active compound in strawberries (Fragaria species), where along with methanethiol, it is one of the more abundant sulfur volatiles. nih.govwikidata.orgresearchgate.net Other tropical and subtropical fruits in which this compound or related thioesters have been detected include durian, kiwifruit, and lychee. acs.orgresearchgate.netacs.org The presence of these sulfur compounds is often crucial for the authentic, complex aroma of these fruits. researchgate.netacs.org
Beyond fruits, this compound is a significant flavor component in other natural products. It is famously associated with the flavor of Camembert cheese, where it is produced by the metabolic activity of microorganisms like the fungus Geotrichum candidum during the ripening process. asm.orgoup.comwikipedia.org It has also been detected in coffee and coffee products. foodb.ca The sensory perception of this compound is highly concentration-dependent; in its pure form, it has a strong sulfurous odor, but at high dilutions, it contributes desirable cheesy, garlic, or fruity notes. wikipedia.orgacs.org
Table 1: Selected Natural Sources of this compound
| Category | Source |
|---|---|
| Fruits | Strawberry (Fragaria sp.) nih.govresearchgate.net, Melon researchgate.netacs.org, Durian acs.orgacs.org, Kiwifruit acs.orgacs.org, Lychee acs.orgresearchgate.net |
| Vegetables | Onion (Allium cepa) nih.govfoodb.ca, Tomato (Solanum lycopersicum) nih.gov |
| Dairy | Camembert Cheese oup.comwikipedia.org |
| Beverages | Coffee foodb.ca |
Biochemical Reactivity and Catalysis
Comparative Studies with Oxoesters to Elucidate Thioester Reactivity
The distinct reactivity of thioesters compared to their oxygen-containing analogs, oxoesters, is a fundamental concept in bioorganic chemistry. This compound and methyl acetate (B1210297) are often used as model compounds in comparative studies to understand these differences. nih.govresearchgate.net Thioesters are generally more reactive toward soft nucleophiles, a property crucial to their role in biochemistry, such as in acetyl-CoA. conicet.gov.arnih.gov
Computational and experimental studies have revealed the nuances of this reactivity:
Reaction with Hard Nucleophiles: Toward hard nucleophiles like the hydroxide (B78521) ion, this compound and methyl acetate exhibit similar reactivity. Quantum mechanical calculations show a comparable loss of delocalization energy when moving from the reactants to the transition state for both compounds. nih.govresearchgate.net
Reaction with Soft Nucleophiles: The difference in reactivity is pronounced with softer nucleophiles. Thioesters are significantly more reactive than oxoesters in these cases. For instance, studies have shown that thioesters are about 100-fold more reactive toward amine nucleophiles and over 2000-fold more reactive toward carbanion nucleophiles than their oxoester counterparts. nih.govresearchgate.net This enhanced reactivity is attributed to the poorer resonance stabilization of the thioester group compared to the ester group. The larger size of the sulfur atom results in less effective overlap of its lone pair orbitals with the carbonyl π-system. researchgate.net
Hydrolysis Rates: Kinetic studies of hydrolysis provide further insight. For this compound in water at pH 7 and 23°C, the half-life for hydrolysis is approximately 155 days. nih.govharvard.edu In contrast, the half-life for thiol-thioester exchange with a thiol nucleophile under similar conditions is much shorter, around 38 hours, demonstrating the high reactivity of thioesters toward soft sulfur nucleophiles. nih.govresearchgate.net This inherent reactivity difference allows thioesters to be relatively stable in an aqueous environment yet highly susceptible to acyl transfer reactions with appropriate biological nucleophiles. nih.gov
Table 2: Comparative Reactivity Data for this compound
| Reaction Type | Rate Constant (k) | Conditions | Reference |
|---|---|---|---|
| Acid-Mediated Hydrolysis (ka) | 1.5 × 10-5 M-1s-1 | Water | nih.govharvard.edu |
| Base-Mediated Hydrolysis (kb) | 1.6 × 10-1 M-1s-1 | Water | nih.govharvard.edu |
| pH-Independent Hydrolysis (kw) | 3.6 × 10-8 s-1 | Water | nih.govharvard.edu |
| Thiol-Thioester Exchange (kex) | 1.7 M-1s-1 | with 2-sulfonatoethanethiolate | nih.govresearchgate.net |
Enzymatic Conversion Mechanisms and Enzyme Characterization
The biosynthesis and degradation of this compound are often mediated by enzymes. Research has focused on characterizing these enzymes and the mechanisms of conversion, primarily in microorganisms.
Enzymatic Synthesis: The primary enzymatic pathway for the synthesis of this compound involves the condensation of acetyl-coenzyme A (acetyl-CoA) and methanethiol. oup.comnih.gov
Acetyl-CoA:Methanethiol Acetyltransferase Activity: Studies in the yeast Geotrichum candidum have provided evidence for an enzymatic reaction leading to this compound formation. oup.comnih.gov This activity was observed in cell-free extracts and was dependent on both acetyl-CoA and methanethiol as substrates. oup.com The synthesis was significantly higher in the presence of the cell extract compared to the spontaneous chemical reaction, especially under optimized pH and temperature conditions. oup.com This indicates the presence of a specific enzyme that catalyzes the acyl transfer from acetyl-CoA to methanethiol. Research in Debaryomyces hansenii also suggests that this compound production is a result of yeast metabolism, potentially involving an alcohol acetyltransferase (AAT) encoded by the ATF2 gene. researchgate.net
Enzymatic Hydrolysis: Thioesters can be hydrolyzed by various enzymes, including esterases and specific thioesterases, to release the constituent carboxylic acid and thiol. tandfonline.comimreblank.ch
Lipases and Esterases: Enzymes like lipase (B570770) from Candida rugosa have been shown to efficiently hydrolyze thioacetates to produce the corresponding thiols. imreblank.ch For example, the enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate yielded the potent aroma compound 2-methyl-3-furanthiol. The reaction yield was dependent on the concentration of the enzyme. imreblank.ch Similarly, porcine liver esterase (PLE) has been used for the chemoenzymatic synthesis of aroma compounds via the hydrolysis of a thioester precursor. imreblank.ch While these studies often use synthetic thioacetate analogs, the principle applies to the enzymatic cleavage of this compound to yield acetic acid and methanethiol. The enzymatic hydrolysis of this compound has also been noted in strains of Brevibacterium linens, a bacterium important in cheese ripening. tandfonline.com
The characterization of these enzymes is crucial for understanding the production of important flavor compounds in fermented foods and for potential applications in biocatalysis for the generation of natural flavors. oup.comimreblank.ch
Compound Information Table
Analytical Methodologies and Detection in Complex Systems
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of S-Methyl thioacetate (B1230152), providing the necessary separation from other volatile and semi-volatile compounds present in a sample. Gas chromatography is particularly well-suited for this volatile thioester.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of S-Methyl thioacetate. In GC-MS, the gas chromatograph separates the volatile components of a mixture, and the mass spectrometer provides detailed structural information, enabling unambiguous identification.
The identification of this compound is achieved by comparing its mass spectrum with reference spectra available in databases, such as the one maintained by the National Institute of Standards and Technology (NIST). The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that serves as a chemical fingerprint. Key fragments can be used for its identification in complex mixtures. For instance, in a study on primordial metabolism, this compound was successfully identified by GC-MS following ethyl acetate (B1210297) extraction from an aqueous reaction mixture. researchgate.net
Quantification using GC-MS can be performed in two modes: full-scan, which is useful for identifying unknown compounds, and selected ion monitoring (SIM), which offers higher sensitivity and is ideal for quantifying target compounds like this compound at trace levels.
Table 1: GC-MS Parameters for Volatile Sulfur Compound Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Separation of volatile compounds based on boiling point. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Transports the sample through the column. |
| Injection Mode | Split/Splitless | Introduces a small, representative sample onto the column. |
| Oven Program | Temperature ramp (e.g., 40°C hold for 2 min, then ramp to 250°C) | Elutes compounds with a wide range of boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Fragments molecules to produce a characteristic mass spectrum. |
| MS Detector | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. |
For selective and sensitive detection of sulfur-containing compounds like this compound, a Gas Chromatograph coupled with a Sulfur Chemiluminescence Detector (SCD) is an exceptional choice. The SCD is highly specific to sulfur, exhibiting a linear and equimolar response to sulfur atoms. gcms.cz This means the detector's response is directly proportional to the mass of sulfur entering it, regardless of the compound's structure. This characteristic simplifies quantification, especially in complex matrices where numerous sulfur compounds may be present. gcms.czhpst.cz The SCD can achieve detection limits in the low parts-per-billion (ppb) range, making it ideal for trace analysis of sulfur volatiles in food and beverages or for monitoring environmental samples. gcms.cz
The Flame Ionization Detector (FID) is a more general-purpose detector for organic compounds. While not selective for sulfur, it is robust, reliable, and provides a response proportional to the number of carbon atoms in the analyte. In a study focused on creating a library of S-methyl thioesters, both SCD and FID were used for quantification. nih.gov The combination of a selective detector (SCD) and a general detector (FID) can provide comprehensive information about the sample composition.
Table 2: Comparison of GC Detectors for this compound Analysis
| Detector | Principle | Selectivity for this compound | Sensitivity | Primary Application |
|---|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized fragments. | High (via unique mass spectrum) | High (pg to fg range) | Identification and Quantification |
| Sulfur Chemiluminescence (SCD) | Detects light from a reaction involving sulfur compounds. | Very High (Sulfur-specific) | Very High (ppb levels) | Selective Quantification of Sulfur Compounds |
| Flame Ionization (FID) | Detects ions formed during combustion in a hydrogen flame. | Low (Responds to most organic compounds) | High (pg range) | General Quantification of Organic Compounds |
While Gas Chromatography is the primary technique for analyzing the volatile this compound, High-Performance Liquid Chromatography (HPLC) can be employed for determining certain physico-chemical properties. A key example is the determination of lipophilicity, a critical parameter in flavor science that influences how a flavor compound interacts with fatty or aqueous phases in food.
In one study, reverse-phase HPLC was utilized to determine the lipophilicity coefficients (log k'w) for a library of S-methyl thioesters, including this compound. nih.gov This technique separates compounds based on their polarity. By measuring the retention time of the thioesters on a non-polar stationary phase with a polar mobile phase, researchers can calculate their lipophilicity. This information is valuable for predicting the behavior of this compound in food systems, such as its retention in a lipid phase like triolein. nih.gov
Extraction and Sample Preparation for Volatile Analysis
Effective sample preparation is a critical prerequisite for the successful chromatographic analysis of this compound, especially from complex systems. The goal is to isolate and concentrate the volatile thioester from the sample matrix while minimizing interferences.
Simultaneous Distillation Extraction (SDE) is a classic and effective technique for isolating volatile and semi-volatile compounds from aqueous and solid samples. The method combines steam distillation and solvent extraction into a single continuous process. The sample is heated in a flask with water, and the resulting steam carries the volatile compounds, including this compound, into a condenser. Simultaneously, an organic solvent is vaporized, condensed, and passed through the aqueous distillate, continuously extracting the compounds of interest. SDE is particularly useful for extracting aroma compounds from food matrices. A variation of this technique, microwave-assisted simultaneous distillation and extraction, has been shown to reduce extraction times significantly. mdpi.com
Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that is highly effective for the analysis of volatile compounds like this compound. It involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample or directly immersing it into a liquid sample. The volatile analytes adsorb onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
Headspace SPME (HS-SPME) is particularly advantageous for complex matrices as it minimizes the extraction of non-volatile interfering compounds. This technique has been successfully applied to extract volatile sulfur-containing compounds from cold-pressed rapeseed oil for analysis by GC-SCD. nih.gov The choice of fiber coating is crucial for efficient extraction and depends on the polarity and volatility of the target analyte. For a compound like this compound, fibers with a combination of polarities might be suitable. SPME offers several advantages, including simplicity, speed, and high sensitivity, making it a popular choice for flavor and fragrance analysis. nih.gov
Spectroscopic and Olfactometric Approaches
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique used to identify specific volatile compounds responsible for the aroma of a complex mixture. nih.govimreblank.ch The method combines the separation capabilities of gas chromatography (GC) with the sensitivity of the human nose, which acts as a highly specific detector for odor-active compounds. mdpi.com In a GC-O system, the effluent from the GC column is split, with one portion directed to a standard chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor of each eluting compound in real-time. semanticscholar.org This dual detection allows for the direct correlation of an instrumental signal with a specific sensory perception.
Research involving a library of S-methyl thioesters utilized GC-O to determine the odor characteristics of individual components. nih.gov In these studies, this compound was consistently described by assessors with a "cheesy" note. nih.gov This finding helps to pinpoint its specific contribution to the flavor profiles of certain foods. While other related compounds were more strongly associated with specific cheese types, this compound's general cheesy characteristic was clearly established through olfactometric analysis. nih.gov
| Compound | Predominant Odor Descriptors from GC-O Analysis | Associated Food Notes |
| This compound | Cheesy, Sulfurous, Eggy, Cabbage | Dairy, Cooked Vegetable thegoodscentscompany.comnih.gov |
| S-Methyl thiopropionate | Cheesy (specifically Camembert) | Strong Cheese nih.gov |
| S-Methyl thiobutanoate | Cheesy | Cheese nih.gov |
| S-Methyl thiohexanoate | Green, Floral, Pineapple, Cheesy | Fruity, Cheesy nih.gov |
The application of gas chromatography with sulfur-specific detectors, such as the sulfur chemiluminescence detector (SCD), further refines the analysis of sulfur-containing volatiles in complex matrices like alcoholic beverages. chromatographyonline.com A study on various beers employed a headspace sampling method coupled with GC-SCD to reliably quantify this compound. chromatographyonline.com The research established precise detection and quantification limits for the compound in beer, demonstrating the technique's high sensitivity. chromatographyonline.com Such quantitative data is vital for understanding how the concentration of this compound correlates with the final flavor profile of the beverage.
| Analytical Parameter | Value for this compound in Beer | Method |
| Detection Limit (DL) | 0.49 µg/L | Headspace GC-SCD chromatographyonline.com |
| Quantitation Limit (QL) | 1.50 µg/L | Headspace GC-SCD chromatographyonline.com |
By employing GC-O, researchers can move beyond simple chemical identification to understand the sensory relevance of each volatile component. Dilution-to-threshold methods, such as Aroma Extract Dilution Analysis (AEDA), are often used in conjunction with GC-O to provide a semi-quantitative measure of the potency of an odorant. nih.gov These approaches help to rank the identified aroma compounds based on their sensory impact, allowing food scientists to focus on the key drivers of a product's flavor. The characterization of this compound through GC-O has solidified its role as a notable contributor to the cheesy and sulfurous notes found in a variety of food and beverage products. nih.gov
Advanced Applications of S Methyl Thioacetate in Chemical Synthesis and Research
S-Methyl thioacetate (B1230152) (CH₃C(O)SCH₃) has emerged as a versatile and valuable compound in the landscape of modern chemical research and synthesis. Its unique reactivity, centered around the thioester functional group, allows it to serve as a key building block and participant in a variety of advanced synthetic transformations. This article explores the multifaceted applications of S-Methyl thioacetate, focusing on its role in the construction of complex molecules and its involvement in catalytic processes.
Environmental Research and Degradation Pathways
Biodegradation by Microorganisms
The environmental lifecycle of S-Methyl thioacetate (B1230152) is closely linked to microbial activity, which is responsible for both its synthesis and potential degradation.
Numerous microorganisms are known to produce S-Methyl thioacetate as a metabolite, particularly through the catabolism of sulfur-containing amino acids and other organic compounds. In food environments, such as cheese, specific microbes play a key role in its formation. Studies have shown that cheese-ripening yeasts and bacteria can generate a variety of volatile sulfur compounds, including this compound. researchgate.net For instance, the yeast Geotrichum candidum and bacteria like Arthrobacter sp. and Brevibacterium linens produce this compound from the degradation of L-methionine. tandfonline.com Similarly, Brevibacterium antiquum and Brevibacterium aurantiacum can synthesize S-methyl thioesters, including this compound, from precursors like short-chain fatty acids and branched-chain amino acids such as L-leucine. nih.gov The yeast Saccharomyces cerevisiae has also been found to convert methyl mercaptan (methanethiol) into this compound. tandfonline.com
While the microbial production of this compound is well-documented, specific studies on its degradation by environmental microorganisms are less common. However, the enzymatic hydrolysis of the thioester bond is a recognized degradation pathway. Research on structurally similar compounds provides insight into this process. For example, lipases, a class of enzymes, have been shown to effectively hydrolyze other thioacetates. Lipase (B570770) from Candida rugosa can hydrolyze S-3-(2-methylfuryl) thioacetate and S-2-furfuryl thioacetate to their corresponding thiols. imreblank.chnih.gov This enzymatic hydrolysis occurs efficiently in aqueous solutions and certain organic solvents, suggesting that microbial lipases or other esterases in the environment could similarly degrade this compound into methanethiol (B179389) and acetic acid. imreblank.chnih.gov
Microorganisms Involved in this compound Metabolism
| Microorganism | Metabolic Process | Precursor(s) | Reference |
|---|---|---|---|
| Geotrichum candidum | Production | L-methionine | researchgate.nettandfonline.com |
| Kluyveromyces lactis | Production | L-methionine (requires methanethiol donor) | researchgate.net |
| Brevibacterium antiquum | Production | Fatty acids, Branched-chain amino acids (L-leucine) | nih.gov |
| Brevibacterium aurantiacum | Production | Fatty acids, Branched-chain amino acids (L-leucine) | nih.gov |
| Saccharomyces cerevisiae | Production | Methyl mercaptan (Methanethiol) | tandfonline.com |
| Candida rugosa (Lipase) | Degradation (of similar thioacetates) | S-3-(2-methylfuryl) thioacetate, S-2-furfuryl thioacetate | imreblank.chnih.gov |
Chemical Transformation in Aqueous and Atmospheric Environments
This compound undergoes chemical transformations in both water and the atmosphere, which are primary pathways for its abiotic degradation.
In aqueous environments, the principal degradation mechanism is hydrolysis. The thioester linkage in this compound is susceptible to cleavage by water, a reaction that can be catalyzed by the presence of acids or bases, yielding methanethiol and acetic acid. smolecule.com The rate of this hydrolysis is influenced by pH. Research on thioester hydrolysis indicates that the reaction is inhibited under acidic conditions and accelerated by basic conditions. For this compound, the half-life for hydrolysis at a neutral pH of 7 and a temperature of 23°C has been reported to be 155 days.
Environmental Fate and Mobility Studies
The environmental fate and mobility of a chemical describe its transport and partitioning between different environmental compartments such as air, water, soil, and biota.
This compound is a volatile organic compound (VOC), and this property suggests it will likely be mobile in the environment due to evaporation from surfaces. thermofisher.com Conversely, its low water solubility and immiscibility with water suggest it is not likely to be mobile within aqueous systems and that spillage is unlikely to penetrate soil deeply. thermofisher.com
To quantify the partitioning behavior of a chemical, the octanol-water partition coefficient (Kow), often expressed as log Kow or logP, is used. A low log Kow value indicates a preference for the aqueous phase and lower potential for bioaccumulation. For this compound, various computational models predict a low logP value.
The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment organic carbon. chemsafetypro.comnih.gov A low Koc value indicates high mobility in soil. While direct experimental data for this compound is scarce, the value for a structurally related compound, furfuryl thioacetate, can provide an estimation. Furfuryl thioacetate has a calculated Log Koc of 1.491, which corresponds to high mobility. thegoodscentscompany.com
Predicted Physicochemical Properties and Environmental Fate Parameters for this compound
| Parameter | Predicted Value | Implication | Reference |
|---|---|---|---|
| logP (Octanol-Water Partition Coefficient) | 0.27 - 0.859 | Low potential to bioaccumulate | foodb.cachemicalbook.comhmdb.caparchem.com |
| Water Solubility | Immiscible; 26.8 g/L (Predicted) | Low mobility in water; high volatility | thermofisher.comfoodb.ca |
| Log Koc (Soil Adsorption Coefficient) | 1.491 (for furfuryl thioacetate) | High mobility in soil (by analogy) | thegoodscentscompany.com |
| Bioconcentration Factor (BCF) | Low (by analogy) | Not expected to bioaccumulate | europa.eu |
| Vapor Pressure | 57.9 mm/Hg @ 25°C | High volatility | parchem.com |
Q & A
Basic: What laboratory synthesis methods are available for S-methyl thioacetate?
This compound is commonly synthesized via a "one-pot" reaction between methyl chlorothiolformate and carboxylic acids under controlled conditions . This method generates a library of thioesters, with this compound typically present in lower molar concentrations (~0.8%) due to volatility losses during extraction. Gas chromatography (GC) with flame ionization detection (FID) or sulfur chemiluminescence detection (SCD) is recommended for quantification and impurity analysis, such as identifying S,S-dimethyldithiocarbonate .
Advanced: How can synthesis protocols be optimized to reduce impurities like S,S-dimethyldithiocarbonate?
Impurity formation is influenced by reaction stoichiometry, solvent choice, and extraction efficiency. Lowering reaction temperatures and using inert atmospheres can minimize side reactions. Fractional distillation or preparative GC may enhance purity, though volatility of this compound complicates recovery. Computational modeling (e.g., density functional theory) can predict reactive intermediates to refine reaction pathways .
Basic: What spectroscopic techniques characterize this compound’s structure?
Gas electron diffraction (GED) and microwave spectroscopy have been used to determine its molecular geometry, revealing a planar C(O)S moiety and rotational barriers influencing conformational stability . Infrared (IR) and Raman spectroscopy identify vibrational modes associated with the thioester group (C=O stretch at ~1700 cm⁻¹, C-S stretch at ~650 cm⁻¹), critical for comparing reactivity with oxygen analogs .
Advanced: How does conformational analysis inform this compound’s biochemical interactions?
The molecule’s planar conformation and electron delocalization in the thioester bond mimic acetyl-CoA’s reactivity, enabling studies on enzyme-substrate interactions (e.g., acetyltransferases). Computational models (ab initio molecular orbital calculations) correlate structural flexibility with nucleophilic susceptibility, aiding in designing enzyme inhibitors or biomimetic catalysts .
Basic: What are the antimicrobial properties of this compound?
This compound exhibits antifungal activity against Pythium ultimum and Rhizoctonia solani, reducing hyphal growth by 40–60% at 100 ppm. Synergy with dimethyl disulfide (DMDS) enhances efficacy, suggesting combinatorial volatile organic compound (VOC) treatments as a plant pathogen control strategy .
Advanced: How should experimental designs account for contradictory data in antimicrobial studies?
Contradictions may arise from VOC volatility, microbial strain variability, or environmental factors (e.g., pH, temperature). Rigorous controls (e.g., sealed incubation chambers for VOCs) and statistical validation (one-way ANOVA with post hoc t-tests) are essential. Dose-response curves and time-lapse imaging (as in Fig. 4B ) improve reproducibility.
Basic: What safety protocols are critical when handling this compound?
Due to its flammability (flash point: 12°C) and irritancy, use fume hoods, explosion-proof equipment, and personal protective gear (nitrile gloves, goggles). Immediate decontamination with soap/water is required for skin contact. Store under nitrogen at –20°C to prevent degradation .
Advanced: How do enzymatic pathways in microorganisms synthesize this compound?
Geotrichum candidum produces this compound via enzymatic condensation of methanethiol and acetyl-CoA. pH-dependent activity (optimal at pH 7) and substrate specificity (preference for C2–C4 acyl-CoA derivatives) influence yield. Metabolomic profiling (LC-MS/MS) and gene knockout studies can identify key enzymes (e.g., thioesterases) for pathway engineering .
Basic: How is this compound analyzed in complex matrices (e.g., microbial cultures)?
Reverse-phase HPLC with log k(w) (lipophilicity) coefficients predicts partitioning in lipid phases (e.g., triolein). Solid-phase microextraction (SPME) coupled with GC-MS is effective for trace VOC detection in biological samples .
Advanced: What strategies resolve discrepancies in physicochemical property measurements (e.g., log P)?
Inter-laboratory variability arises from solvent purity, temperature, and column calibration. Standardized protocols (e.g., OECD 117 shake-flask method) and cross-validation with computational models (e.g., COSMO-RS) improve consistency. Collaborative ring trials and open-data repositories enhance reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
